molecular formula C27H40O3 B1247345 (25r)-Spirost-4-en-3-one

(25r)-Spirost-4-en-3-one

Cat. No.: B1247345
M. Wt: 412.6 g/mol
InChI Key: AZXZUBZBLNFUPF-CLGLNXEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Overview of Spirostane Chemistry and its Research Significance

(25R)-Spirost-4-en-3-one belongs to the spirostane class of steroids, which are characterized by a distinctive spiroketal side chain. wikipedia.org This structural feature is fundamental to their chemical and biological properties. Spirostanes are a subset of steroidal saponins (B1172615), which are glycosides of steroids. researchgate.net The aglycone, or non-sugar portion, of a steroidal saponin (B1150181) is known as a sapogenin. wikipedia.orgmdpi.com

The research significance of spirostane chemistry is vast, primarily stemming from their role as precursors in the synthesis of various steroid hormones. The unique structure of the spirostane skeleton allows for chemical modifications that can lead to a wide array of medicinally important compounds. mdpi.com Beyond their synthetic utility, spirostane derivatives themselves exhibit a range of biological activities, including anti-inflammatory, and cytotoxic effects, making them a focal point in drug discovery and development. nih.gov

Historical Perspectives on the Discovery and Initial Academic Investigations of this compound and Related Structures

The journey into the world of spirostanes began with the isolation and identification of sarsasapogenin (B1680783) in 1914 from sarsaparilla root. wikipedia.org This was one of the first sapogenins to be recognized and the first spirostan (B1235563) steroid to have its structure elucidated as such. wikipedia.org The pivotal discovery of the ketone spiro acetal (B89532) functionality in the side chain was made by Russell Marker in 1939. wikipedia.org This breakthrough was instrumental in the development of the "Marker degradation," a process that revolutionized the production of progesterone (B1679170) and other sex hormones from plant-based steroids. wikipedia.org

This compound, often derived from the natural sapogenin diosgenin (B1670711), became a key intermediate in these synthetic pathways. lookchem.com Early research focused on the chemical transformations of these compounds, particularly oxidation reactions to convert the 3-hydroxyl group of diosgenin into the 3-keto group of this compound. These initial investigations laid the groundwork for the large-scale synthesis of steroidal drugs.

Current Research Paradigms and Methodological Advances in Spirostane Derivative Studies

Contemporary research on spirostane derivatives like this compound has evolved significantly. The current research paradigm is characterized by a multi-faceted approach that integrates synthetic chemistry, advanced analytical techniques, and comprehensive biological evaluation. paperpal.compressbooks.pub

Methodological advances have been a driving force in this evolution. Early methods for structural elucidation relied on classical techniques such as chemical degradation and crystallization. Today, researchers employ a sophisticated arsenal (B13267) of analytical tools. High-performance liquid chromatography (HPLC) and, more recently, ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) are routinely used for the separation and identification of spirostanes from complex mixtures. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques like HMBC (Heteronuclear Multiple Bond Correlation), has become indispensable for unambiguous structure determination. acs.orgnih.gov X-ray crystallography provides definitive three-dimensional structural information, as demonstrated by studies on different polymorphs of this compound. researchgate.net

Modern research also focuses on developing more efficient and environmentally friendly synthetic methods, such as microbial transformations, to produce these valuable compounds. researchgate.net The overarching goal of current research is to not only synthesize novel spirostane derivatives but also to thoroughly understand their structure-activity relationships to unlock their full therapeutic potential. researchgate.net

Chemical and Physical Properties

PropertyValue
Molecular Formula C27H40O3
Molecular Weight 412.613 g/mol
IUPAC Name This compound
Synonyms Diosgenone
CAS Number 6870-79-7
Appearance White amorphous powder

Data sourced from multiple references. lookchem.comresearchgate.netbohrium.com

Spectroscopic Data

TechniqueKey Findings
HR-ESI-MS Provides accurate mass data for molecular formula confirmation. bohrium.com
1D & 2D NMR Essential for elucidating the detailed chemical structure and stereochemistry. acs.orgnih.govbohrium.com
X-ray Crystallography Determines the three-dimensional crystal structure, revealing details about bond lengths, angles, and polymorphism. researchgate.net

Data interpretation based on findings from multiple research articles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H40O3

Molecular Weight

412.6 g/mol

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one

InChI

InChI=1S/C27H40O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h13,16-17,20-24H,5-12,14-15H2,1-4H3/t16-,17+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1

InChI Key

AZXZUBZBLNFUPF-CLGLNXEMSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6=CC(=O)CCC56C)C)C)OC1

Synonyms

diosgenone

Origin of Product

United States

Advanced Synthetic Methodologies and Biotransformation Pathways for 25r Spirost 4 En 3 One

Chemoenzymatic and Microbial Transformation Strategies from Diosgenin (B1670711) Precursors

The biotransformation of diosgenin and its glycoside precursors into (25R)-Spirost-4-en-3-one presents an environmentally friendly alternative to traditional chemical methods. nih.gov These strategies often employ microorganisms or isolated enzymes to achieve high selectivity and yield.

Identification and Characterization of Specific Microorganisms and Enzymes Involved in Bioconversion

Several microorganisms have been identified for their ability to convert diosgenin into this compound. These include fungi such as Aspergillus niger and Rhizopus arrhizus, which utilize cytochrome P450 enzymes for the selective oxidation of diosgenin. The yeast strain Wickerhamomyces anomalus JQ-1, isolated from traditional Naxi Jiu Qu, has also been shown to efficiently transform diosgenin to diosgenone. researchgate.netresearchgate.netnih.gov This transformation occurs through a two-step pathway involving the oxidation of the 3β-hydroxyl group and subsequent isomerization of the double bond, mimicking an Oppenauer-type oxidation. researchgate.netlookchem.com

Fungi like Talaromyces stollii CLY-6 have been identified for their efficient conversion of steroidal saponins (B1172615) into diosgenin, which can then be further transformed. rsc.org This strain produces two key enzymes: an α-L-rhamnosidase (Rhase-TS) that hydrolyzes the terminal rhamnose group and a β-D-glucosidase (Gluase-TS) that cleaves the remaining glucose units. rsc.org Similarly, an endophytic fungus from the Fusarium genus, CPCC 400226, has been utilized for the biotransformation of Dioscorea zingiberensis powder (DZW) into diosgenin through submerged fermentation. acs.org The bacterium Lactobacillus casei has also been selected for its potential in the biotransformation of saponins in DZW to diosgenin. ejfa.me

The strain SYt1, isolated from Dioscorea, can also catalyze the conversion of diosgenin saponins to diosgenin. mdpi.com

Optimization of Biotransformation Reaction Conditions and Yield

Optimizing fermentation conditions is crucial for maximizing the yield of this compound. For Aspergillus niger, a mutagenized strain, the optimal conditions include a substrate concentration of 10 g/L of diosgenin in a medium containing Dioscorea rhizome powder as the carbon source, a temperature range of 28–30°C, and a pH of 6.5–7.0. This process can achieve a yield of 70–85% over 7–10 days.

With Wickerhamomyces anomalus JQ-1, an 85% conversion of 0.1 mM diosgenin to diosgenone was achieved within 72 hours. researchgate.netresearchgate.netnih.gov For the endophytic fungus CPCC 400226, response surface methodology determined the optimal conditions for submerged fermentation to be a fermentation period of 11.89 days, a culture temperature of 30.17°C, and the addition of 0.20% antifoam reagent, resulting in a predicted diosgenin yield of 2.22%. acs.org

In the case of Lactobacillus casei, response surface methodology optimized the conditions to a temperature of 42°C, a fermentation time of 27 hours, and an inoculum size of 3%, leading to a 32.8% conversion rate. ejfa.me For the SYt1 strain, optimization of the medium composition (35.79 g/L of peptone, 14.56 g/L of yeast extract powder, and 1.44 g/L of inorganic salt) and culture conditions (pH 7.5-8.5, temperature 28°C) led to a diosgenin yield of 132.57 mg/L, an 80% improvement over pre-optimization conditions. mdpi.com

A whole-enzyme-catalyzed approach using Rhase-TS and Gluase-TS from Talaromyces stollii CLY-6 achieved a gram-level production of diosgenin with a yield of up to 96.5%. rsc.org

Interactive Data Table: Optimization of Biotransformation Conditions

MicroorganismSubstrateKey ParametersYieldReference
Aspergillus nigerDiosgeninTemp: 28–30°C, pH: 6.5–7.0, Time: 7–10 days70–85%
Wickerhamomyces anomalus JQ-1DiosgeninTime: 72 hours85% conversion researchgate.netresearchgate.net
Fusarium sp. CPCC 400226DZWTime: 11.89 days, Temp: 30.17°C, Antifoam: 0.20%2.22% diosgenin acs.org
Lactobacillus caseiDZWTemp: 42°C, Time: 27 hours, Inoculum: 3%32.8% conversion ejfa.me
SYt1Dioscorea rhizome powderPeptone: 35.79 g/L, Yeast extract: 14.56 g/L, pH: 7.5-8.5, Temp: 28°C132.57 mg/L diosgenin mdpi.com
Talaromyces stollii enzymesSteroidal saponinsOptimized enzymatic catalysisup to 96.5% diosgenin rsc.org

Classical and Novel Semisynthetic Routes for this compound from Steroidal Sapogenins

The classical approach to synthesizing this compound involves the oxidation of diosgenin. A common method is the Oppenauer oxidation. Another route involves the use of pyridinium (B92312) chlorochromate (PCC) and calcium carbonate in dichloromethane, which has been reported to yield this compound in 90% yield. lookchem.comresearchgate.net

A two-step process involving epoxidation followed by oxidation offers a more regioselective route. Diosgenin is first treated with m-Chloroperoxybenzoic Acid (mCPBA) to form 25(R)-5α,6α-epoxy-spirostan-3β-ol. mdpi.com Subsequent oxidation of this intermediate with Jones reagent (CrO₃ in H₂SO₄) cleaves the epoxide and oxidizes the C3 hydroxyl group, yielding this compound with a final yield of 50-65%. nih.gov

Stereoselective Synthesis and Regioselective Transformations for this compound Analogues

The synthesis of analogues of this compound often requires stereoselective and regioselective transformations. For instance, the epoxidation of diosgenin derivatives can be highly selective depending on the reagent used. While diosgenin itself does not react with 30% H₂O₂ and 5% NaOH in methanol (B129727), it can be epoxidized with mCPBA. mdpi.com

The synthesis of novel 2-alkyloxyl substituted (25R)-spirostan-1,4,6-triene-3-ones and their corresponding 1,2,3-triazoles has been achieved through an abnormal monoepoxide ring-opening/elimination and 'click' reactions. researchgate.net This highlights the potential for creating a library of diverse steroidal compounds. Furthermore, the synthesis of symmetrical bis-steroidal pyrazine (B50134) analogues has been accomplished through the condensation of α-amino ketones derived from diosgenin. researchgate.net These advanced synthetic strategies allow for the creation of conformationally restricted analogues of bioactive molecules. nih.gov

Integration of Green Chemistry Principles in the Production of this compound

The production of this compound is increasingly incorporating the principles of green chemistry to minimize environmental impact. novonesis.cominstituteofsustainabilitystudies.comacs.orgsigmaaldrich.comresearchgate.net Biocatalytic processes are a cornerstone of this approach.

Prevention of Waste: Enzymatic and microbial transformations are highly specific, generating fewer by-products and reducing waste. novonesis.com

Atom Economy: Biocatalysis maximizes the incorporation of starting materials into the final product. acs.org

Less Hazardous Chemical Syntheses: Biotransformations are typically conducted in aqueous media under mild conditions, avoiding the use of harsh and toxic chemicals. instituteofsustainabilitystudies.com

Use of Renewable Feedstocks: Diosgenin is derived from renewable plant sources like yams. mdpi.commdpi-res.com

Catalysis: Enzymes are highly efficient catalysts that can be used in small amounts and are biodegradable. novonesis.com This avoids the use of stoichiometric and often toxic chemical reagents. acs.org

Energy Efficiency: Biocatalytic reactions often occur at ambient temperature and pressure, reducing energy consumption. novonesis.comacs.org

Reduction of Derivatives: The high selectivity of enzymes often eliminates the need for protecting and deprotecting functional groups, which simplifies the synthetic process and reduces waste. acs.orgsigmaaldrich.com

The shift from traditional acid hydrolysis, which produces significant wastewater, to enzymatic and microbial methods for diosgenin extraction and its subsequent conversion to this compound exemplifies the application of green chemistry principles in steroid manufacturing. nih.gov

Intrinsic Chemical Reactivity and Mechanistic Investigations of the 25r Spirost 4 En 3 One Skeleton

Reactions of the α,β-Unsaturated Ketone Moiety

The conjugated system of the C4-C5 double bond and the C3-carbonyl group is the primary site of reactivity in (25R)-Spirost-4-en-3-one. This arrangement creates two electrophilic centers: the carbonyl carbon (C3) and the β-carbon (C5). Nucleophilic attack can therefore occur via two main pathways: a direct 1,2-addition to the carbonyl group or a conjugate 1,4-addition (Michael addition) to the β-carbon. libretexts.org The outcome is influenced by the nature of the nucleophile, with "hard" nucleophiles (like organolithium or Grignard reagents) favoring 1,2-addition and "soft" nucleophiles (such as enolates, amines, or organocuprates) favoring 1,4-addition. pressbooks.pubmasterorganicchemistry.com

Michael Additions: The conjugate addition of resonance-stabilized carbanions or other soft nucleophiles is a key reaction. organic-chemistry.orgwikipedia.org This thermodynamically controlled process is fundamental for forming new carbon-carbon bonds at the C5 position, expanding the molecular complexity. organic-chemistry.org

Electrophilic Additions: The double bond in the enone system can undergo electrophilic addition. For instance, treatment of a related 4,5-epoxy-5β-spirostan-3-one with hydrobromic acid leads to the formation of a 4-bromo-spirost-4-en-3-one derivative. thieme-connect.com

Reductions: The reduction of the α,β-unsaturated ketone can be selective. Catalytic hydrogenation can reduce both the double bond and the ketone. wikipedia.org However, specific reagents allow for selective transformations. The use of sodium dithionite (B78146) (Na₂S₂O₄) with sodium bicarbonate has been shown to regioselectively reduce the C=C double bond of steroidal 4-en-3-ones, yielding the corresponding 5α-H-3-one as the major isomer. nih.gov Conversely, dissolving metal reductions or specific hydride reagents can target the carbonyl group. For example, sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to an alcohol. mdpi.com

Oxidations: Further oxidation of the spirostane skeleton is possible. Using powerful oxidizing agents like Jones reagent (CrO₃/H₂SO₄) on the precursor diosgenin (B1670711) can lead to oxidation at positions other than C3, resulting in products such as (25R)-spirost-4-en-3,6-dione. iucr.org

Epoxidations: The double bonds within the spirostane framework are susceptible to epoxidation. While the C4-C5 double bond of the enone is electron-deficient, related diene and triene derivatives of the spirostane core undergo regioselective epoxidation. mdpi.com For example, (25R)-1,4,6-Spirostatrien-3-one can be selectively epoxidized at the 1,2-double bond using hydrogen peroxide and sodium hydroxide, or at the 6,7-double bond using m-chloroperoxybenzoic acid (mCPBA). mdpi.comresearchgate.net This highlights how different reagents can be used to target specific sites based on their electronic properties.

Reaction TypeReagent/ConditionsProduct Type/OutcomeReference
Michael Addition"Soft" nucleophiles (e.g., enolates, organocuprates)1,4-conjugate addition to C5 organic-chemistry.org, wikipedia.org, pressbooks.pub
Electrophilic AdditionHBr (on related epoxide)Formation of 4-bromo derivative thieme-connect.com
Reduction (C=C bond)Na₂S₂O₄/NaHCO₃Selective reduction to 5α-H-3-one nih.gov
Reduction (C=O group)NaBH₄Reduction to 3-hydroxy-spirost-4-ene mdpi.com
OxidationJones Reagent (CrO₃/H₂SO₄)Oxidation at other positions (e.g., C6) iucr.org
Epoxidation (on related trienone)H₂O₂/NaOH or mCPBARegioselective epoxidation of other double bonds mdpi.com, researchgate.net

Derivatization Strategies and Functional Group Interconversions on the Spirostane Core

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another through processes like oxidation, reduction, or substitution. ic.ac.uksolubilityofthings.com For the this compound skeleton, derivatization strategies often begin with its natural precursor, diosgenin ((25R)-spirost-5-en-3β-ol).

The conversion of diosgenin's 3-hydroxyl group to the 3-keto group to form this compound is a primary FGI. Beyond this, various modifications can be made to the spirostane core. For example, the spiroketal side chain is relatively stable but can be chemically cleaved under specific acidic conditions, a key step in the historical Marker degradation process to produce steroid hormone precursors.

Other derivatizations include introducing new functional groups. The synthesis of carbamate (B1207046) derivatives from diosgenin involves a sequence of epoxidation, acid-catalyzed epoxide opening to form a diol, and selective oxidation of one hydroxyl group. researchgate.net Such strategies demonstrate how the core can be systematically modified to create a library of related compounds. These interconversions are crucial for exploring structure-activity relationships.

Initial MoietyTransformationReagentsResulting MoietyReference
3β-hydroxyl, Δ⁵-ene (Diosgenin)Oxidation/Isomerizatione.g., Oppenauer oxidation3-keto, Δ⁴-ene
Δ⁵-ene (Diosgenin)Epoxidation & Ring Opening1. mCPBA; 2. Acid catalyst5α,6β-diol researchgate.net
SpiroketalAcid-catalyzed cleavageStrong acid, heatFurostane derivativeN/A
Hydroxyl GroupCarbamate formationIsocyanateCarbamate ester researchgate.net

Rearrangement Reactions and Skeletal Modifications

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. thermofisher.com While specific, large-scale skeletal rearrangements of this compound are not commonly reported in introductory literature, certain reaction types can induce such changes in steroidal systems.

For instance, reactions that proceed through carbocation intermediates, such as acid-catalyzed dehydrations or certain electrophilic additions, can potentially lead to Wagner-Meerwein rearrangements, where alkyl or hydride groups shift to form a more stable carbocation. Given the complex, fused-ring system of the spirostane core, such rearrangements could lead to significant alterations of the steroid backbone.

Skeletal editing, a modern synthetic concept, focuses on the precise insertion, deletion, or substitution of atoms within a molecular core. nih.gov While not a classical rearrangement, this approach could be applied to the spirostane skeleton to create novel ring systems. For example, reactions like the Baeyer-Villiger oxidation, which converts a ketone to an ester (or a cyclic ketone to a lactone) via an alkyl group migration, could modify the A-ring of this compound into a seven-membered lactone ring. wiley-vch.de

Catalytic Reactions Involving this compound

Catalysis offers efficient and selective pathways for transforming complex molecules like this compound. Both metal-catalyzed and organocatalytic methods are relevant to its chemistry.

Metal-Catalyzed Processes: A prominent example is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. A derivative, (25R)-4-Bromo-spirost-4-en-3-one, can be coupled with benzene-1,4-diboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a base like potassium carbonate. thieme-connect.com This specific reaction was used to synthesize symmetrical dimeric steroids, demonstrating the utility of metal catalysis in creating complex architectures from the spirostane scaffold. thieme-connect.com

Organocatalysis: The α,β-unsaturated ketone moiety is an ideal substrate for organocatalytic reactions. For example, asymmetric Michael additions can be catalyzed by chiral secondary amines (e.g., proline derivatives). organic-chemistry.org The mechanism often involves the formation of a transient iminium ion from the enone and the amine catalyst, which activates the molecule for nucleophilic attack at the β-position. This approach allows for the enantioselective synthesis of 5-substituted spirostanones.

Catalytic MethodReaction TypeCatalyst ExampleSubstrate/Product ExampleReference
Metal-CatalysisSuzuki-Miyaura Cross-CouplingPd(PPh₃)₂Cl₂Coupling of 4-bromo-enone with boronic acid thieme-connect.com
OrganocatalysisAsymmetric Michael AdditionProline derivativesEnantioselective addition of nucleophiles to the enone organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation of 25r Spirost 4 En 3 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (25R)-Spirost-4-en-3-one, providing profound insights into its conformational and stereochemical features. One-dimensional (1D) and two-dimensional (2D) NMR experiments are pivotal in assigning the proton (¹H) and carbon (¹³C) signals of the steroid nucleus.

The chemical shifts of the angular methyl groups (H-18 and H-19) and the protons of the spiroketal side chain are particularly informative. mdpi.com For instance, in a related derivative, (25R)-spirost-4-en-3,6-dione, the ¹H NMR spectrum clearly shows distinct signals for the methyl protons at H-18, H-19, H-21, and H-27, as well as the protons of the F-ring. mdpi.com

Differentiation of C-25 Stereoisomers:

A critical aspect of the stereochemical analysis of spirostane-type steroids is the determination of the configuration at the C-25 position. NMR spectroscopy offers a reliable method to distinguish between the (25R) and (25S) epimers. niscpr.res.in This differentiation is primarily based on the chemical shift differences of the geminal protons of the F-ring, particularly the H₂-26 protons. researchgate.netmdpi.com

For (25R)-spirostanes , the chemical shift difference (Δδ = δeq - δax) for the H₂-26 protons is typically less than 0.48 ppm. researchgate.netmdpi.com

Conversely, for (25S)-spirostanes , this difference is generally greater than 0.57 ppm. researchgate.net

The orientation of the methyl group at C-27 (H₃-27) also provides a clear distinction. In (25R)-isomers, this methyl group is in an equatorial position, while in (25S)-isomers, it adopts an axial orientation, leading to characteristic differences in their respective ¹H NMR spectra. niscpr.res.in Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can further confirm these spatial relationships through the observation of through-space correlations between protons. mdpi.com

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ) for (25R)-Spirostane Derivatives

Proton(25R)-spirost-4-en-3,6-dione (in CDCl₃) mdpi.com
H-270.80 (d, J = 6.3 Hz)
H-180.80 (s)
H-210.99 (d, J = 6.8 Hz)
H-191.19 (s)
H-26ax3.30 (t, J = 10.9 Hz)
H-26eq3.41 (dd, J = 10.8 Hz)
H-16ax4.31–4.41 (m)
H-46.12 (s)

Mass Spectrometry (MS) Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. The fragmentation of the spirostane skeleton under mass spectrometric conditions provides valuable structural information. acdlabs.comlibretexts.org

The molecular ion peak (M⁺) confirms the molecular formula of the compound. For this compound, the molecular formula is C₂₇H₄₀O₃, corresponding to a molecular weight of 412.613 g/mol . lookchem.com The fragmentation pattern is characterized by the cleavage of the spiroketal side chain and the steroid nucleus, leading to a series of diagnostic fragment ions. libretexts.orglibretexts.org High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition of the parent molecule and its fragments.

Isotopic Labeling Studies:

While direct isotopic labeling studies specifically on this compound are not extensively reported in the provided context, this technique is a powerful method in steroid research for tracing metabolic pathways and understanding reaction mechanisms. nih.govnih.gov Stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), can be incorporated into the molecule. sigmaaldrich.com The resulting mass shifts in the mass spectrum allow for the tracking of the labeled atoms through various chemical or biological transformations. generalmetabolics.comfrontiersin.org This methodology has been successfully applied to study the pharmacokinetics of various androgens and to elucidate complex metabolic networks. nih.govfrontiersin.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD, Vibrational Circular Dichroism - VCD) for Absolute Configuration Determination

Chiroptical spectroscopic techniques are paramount for determining the absolute configuration of chiral molecules like this compound.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. encyclopedia.pub The resulting spectrum is highly sensitive to the stereochemistry of the molecule. rsc.org The sign and shape of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the chromophore-containing steroid. researchgate.net For this compound, the α,β-unsaturated ketone chromophore in the A-ring is expected to give rise to distinct ECD signals. By comparing the experimental ECD spectrum with theoretically calculated spectra for possible stereoisomers, the absolute configuration can be unambiguously assigned. researchgate.netdeepdyve.com

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. bvsalud.org VCD provides detailed information about the stereochemistry of the entire molecule, not just the chromophoric parts. While specific VCD data for this compound is not detailed in the provided search results, it remains a powerful complementary technique to ECD for absolute configuration determination of complex natural products.

X-ray Crystallography and Polymorphism Studies of Crystalline this compound

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. ebi.ac.uk For a derivative of this compound, single-crystal X-ray diffraction analysis confirmed its structure and stereochemistry. niscpr.res.in

Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystalline form. mdpi.com Different polymorphs can exhibit distinct physical properties. The study of polymorphism in steroids is crucial as it can impact their stability and other physicochemical characteristics. rsc.org While polymorphism has been observed for various steroids, specific studies on the polymorphic forms of this compound are not detailed in the provided information. mdpi.combvsalud.org

Interactive Data Table: Crystal Data for a Related Spirostane, Diosgenin (B1670711) ((25R)-spirost-5-en-3β-ol) cambridge.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)16.774(3)
b (Å)7.259(2)
c (Å)10.383(2)
β (°)92.74(2)
Volume (ų)1262.9(3)
Z2

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting and Hydrogen Bonding Network Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a powerful tool for the molecular fingerprinting of this compound. colab.wsnih.gov These techniques probe the vibrational modes of the molecule, providing characteristic signals for its functional groups. unibe.chpubmed.pro

Infrared (IR) Spectroscopy: The IR spectrum of a spirostane steroid displays characteristic absorption bands. For instance, the spiroketal moiety of spirostanes gives rise to diagnostic bands in the fingerprint region. mdpi.comacs.org The presence of the C=O stretching vibration from the ketone group and the C=C stretching from the enone system in this compound would be readily identifiable in its IR spectrum. nist.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. unibe.ch The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. nih.gov In the context of solid-state analysis, these techniques can also provide insights into intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. lookchem.com

Molecular Interactions and Biological Mechanisms of 25r Spirost 4 En 3 One Non Human and in Vitro Contexts

Modulation of Cellular Pathways and Gene Expression in Model Cell Lines

(25R)-Spirost-4-en-3-one, or diosgenone, has been shown to modulate various cellular pathways and gene expression in several model cell lines. In human hepatoma (HepG2A) cells, diosgenone's precursor, diosgenin (B1670711), has been observed to inhibit the accumulation of triglycerides and the expression of genes related to lipid production. researchgate.net While direct studies on diosgenone's effect on gene expression in many cell lines are still emerging, research on its precursor and derivatives provides valuable insights. For instance, diosgenin has been found to significantly inhibit the viability and motility of breast cancer cells and promote apoptosis by suppressing S-phase kinase-associated protein Skp-2. nih.gov In estrogen receptor-positive MCF-7 breast cancer cells, diosgenin activates caspase-3 and upregulates the p53 tumor suppressor gene, while downregulating BCL2 in estrogen receptor-negative MDA-MB-231 cells. nih.gov

Computational studies have further elucidated the potential of diosgenin to modulate multiple cellular targets. Network analysis has identified IGF1R, MDM2, and SRC as key proteins modulated by diosgenin. nih.gov In the context of Graves' disease, diosgenin has been shown to inhibit proliferation and promote apoptosis in thyrocytes. frontiersin.org Furthermore, studies in zebrafish have revealed that the MondoA pathway, a glucose-sensing pathway, regulates the expression of genes involved in terpenoid backbone and sterol biosynthesis, which are upstream of pregnenolone (B344588) synthesis. elifesciences.org Knockdown of mondoa impaired epiboly, a crucial developmental process, and this effect could be partially rescued by pregnenolone. elifesciences.org This suggests a link between glucose metabolism, steroidogenesis, and embryonic development that may be influenced by compounds like diosgenone. elifesciences.org

The evaluation of how well cell line models represent human cancers is crucial for research. Studies have shown high concordance of gene expression between many cell lines and their corresponding tumors, allowing for the prioritization of representative cell lines for various cancer types. nih.gov For example, in prostate cancer cell lines, the expression of the tumor metastasis suppressor CD82 has been shown to regulate genes involved in cell proliferation, angiogenesis, migration, and invasion. nih.gov

Enzyme Inhibition and Allosteric Modulation Kinetics (e.g., Δ1-Dehydrogenases and other Relevant Enzymes)

This compound and its derivatives have been investigated for their ability to inhibit various enzymes. One notable area of research is the inhibition of 3-ketosteroid-Δ1-dehydrogenase (KSTD), an enzyme crucial for steroid degradation. acs.org The kinetics of this enzyme often follow a Ping-Pong bi-bi mechanism, where the steroid substrate binds to the enzyme, is oxidized, and the product is released. acs.org Studies on the inhibition of human cytochrome P450 17A1, an enzyme involved in androgen biosynthesis, have shown that inhibitors can bind in a multistep process, leading to rapid inhibition of the enzyme's hydroxylase and lyase activities. nih.gov

While specific kinetic data for the inhibition of Δ1-dehydrogenases by this compound is not extensively detailed in the provided results, the general mechanisms of steroid enzyme inhibition provide a framework for understanding its potential actions. For instance, competitive inhibition, where the inhibitor vies with the substrate for the enzyme's active site, is a common mechanism. libretexts.org In such cases, increasing the substrate concentration can overcome the inhibitory effect. libretexts.org Non-competitive inhibition, where the inhibitor binds to a site other than the active site and interferes with product formation, is another possibility. libretexts.org Slow-binding inhibition, characterized by a long residence time of the inhibitor on the target enzyme, often leads to greater in vivo efficacy. nih.gov The structural basis for this type of inhibition is an area of active investigation, with conformational changes in the enzyme upon inhibitor binding playing a key role. nih.gov

Receptor Binding Studies in Non-Human Biological Systems (e.g., Steroid Receptor Interactions)

Receptor binding assays are fundamental in drug discovery for identifying compounds that specifically interact with cellular receptors to either block (antagonize) or enhance (agonize) a biological process. creative-bioarray.com Steroids and their derivatives, including this compound, are known to interact with various receptors, particularly steroid receptors. While direct receptor binding studies for this compound in non-human systems are not extensively detailed in the search results, the structural similarity of diosgenone to other steroids suggests potential interactions. researchgate.net

For example, its precursor, diosgenin, is considered an estrogen precursor and has been suggested to have phytoestrogenic effects, implying interaction with estrogen receptors. researchgate.netresearchgate.net Molecular docking simulations have been used to explore the binding affinity of diosgenin to the active site of enzymes like caspase-3. herbmedpharmacol.com Such computational methods, along with experimental binding assays, are crucial for understanding the specific receptor interactions of this compound. The development of selective agonists for receptors like the human β3-adrenergic receptor, a target for treating obesity and diabetes, often involves extensive structure-activity relationship studies of related compounds. nih.gov

Antimicrobial, Antifungal, and Antiprotozoal Activity Mechanisms in Model Organisms and in vitro Systems

This compound and its derivatives have demonstrated a range of antimicrobial, antifungal, and antiprotozoal activities. Diosgenone itself has shown antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. mdpi.com The presence of a 4-en-3-one system in the A-ring of the steroid appears to be crucial for this activity. mdpi.com

The precursor, diosgenin, has been shown to have dose-dependent antibacterial effects against Porphyromonas gingivalis and Prevotella intermedia, both in suspension and in biofilms. nih.gov However, the precise mechanism of this antibacterial action is yet to be fully elucidated. nih.gov Some studies on plant extracts suggest that their antimicrobial effects can be attributed to their ability to disrupt the cell membrane of bacteria, leading to a decrease in internal pH and membrane hyperpolarization. frontiersin.org

In terms of antifungal activity, diosgenin derivatives have shown potency against Candida albicans and Aspergillus fumigatus. researchgate.net The mechanism of action for some saponins (B1172615) involves interaction with ergosterol (B1671047) in the fungal plasma membrane, leading to pore formation and disruption of membrane integrity. researchgate.net Bioconversion of diosgenin using the yeast Yarrowia lipolytica has been shown to enhance its antifungal activity against fungi like Botrytis cinerea, Alternaria sp., and Aspergillus niger. mdpi.com

Furthermore, antiprotozoal activity has been observed. Steroidal saponins isolated from Haplophyllum tuberculatum have shown activity against Leishmania donovani. mdpi.com

Antimicrobial Activity of this compound and its Precursor/Derivatives
CompoundOrganismActivityObserved Effect/IC50
This compound (Diosgenone)Plasmodium falciparum (FcB-2 strain)AntiplasmodialIC50 27.9 µM mdpi.com
This compound (Diosgenone)Plasmodium falciparum (NF-54 strain)AntiplasmodialIC50 35.4 µM mdpi.com
DiosgeninPorphyromonas gingivalisAntibacterialDose-dependent growth inhibition nih.gov
DiosgeninPrevotella intermediaAntibacterialDose-dependent growth inhibition nih.gov
Diosgenin Derivatives (Dgn-3, Dgn-6)Candida albicansAntifungalMICs of 12 and 16 µg/ml respectively researchgate.net
Diosgenin Derivatives (Dgn-8, Dgn-9)Candida albicans, Aspergillus fumigatusAntifungalPotent activity researchgate.net
Bioconverted DiosgeninBotrytis cinereaAntifungal67.34% inhibition mdpi.com
Bioconverted DiosgeninAlternaria sp.Antifungal35.63% inhibition mdpi.com
Bioconverted DiosgeninAspergillus nigerAntifungal65.53% inhibition mdpi.com

Phytochemical Roles and Allelopathic Interactions in Plant Biological Systems

Saponins, including steroidal saponins like the precursors to this compound, play various roles in plants. They are considered to have a protective function, exhibiting antimicrobial and antifungal properties that defend the plant against pathogens. researchgate.net These compounds are found in various parts of the plant, including leaves and roots. researchgate.net

In addition to their defensive roles, some saponins and related compounds have been shown to have allelopathic effects, influencing the growth of other plants. For instance, bioconverted diosgenin extracts have demonstrated significant herbicidal activity, achieving 100% inhibition of seed germination in both monocotyledonous and dicotyledonous plants. mdpi.com This suggests a potential role for these compounds in plant-plant competition. The study of structure-biodegradability relationships (SBR) helps in understanding the persistence of such organic chemicals in the environment. wikipedia.org

Structure-Activity Relationship (SAR) Investigations and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.org These studies enable the rational design of new compounds with improved potency and selectivity. wikipedia.orgddg-pharmfac.net

For analogues of this compound, SAR studies have provided valuable insights. For example, in the context of antiplasmodial activity, the presence of the 4-en-3-one group in the A-ring is considered essential. mdpi.com 3D-QSAR models have been developed for diosgenone and its derivatives, showing that a combination of electrostatic and steric fields can explain a significant portion of the variance in their antiplasmodial activity. mdpi.comresearchgate.net These models suggest that the steroidal skeleton provides a rigid framework for specific electrostatic interactions with the target receptor. mdpi.com

Advanced Analytical Methodologies for 25r Spirost 4 En 3 One Detection and Quantification

Chromatographic-Mass Spectrometric Techniques (e.g., HPLC-UV/MS, GC-MS) for Complex Matrix Analysis

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of (25R)-Spirost-4-en-3-one, providing high resolution and specificity.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection is widely employed. HPLC systems typically use reverse-phase columns (e.g., C18) with a gradient elution of methanol (B129727) and water, sometimes modified with weak acids like formic acid to improve peak shape and ionization efficiency. nih.gov UV detection is suitable for quantification, while MS detection provides structural information and enhanced sensitivity, which is crucial for complex samples. For instance, HPLC analysis has been effectively used to monitor the biotransformation of diosgenin (B1670711) into this compound. researchgate.netresearchgate.net High-performance thin-layer chromatography (HPTLC) coupled with MS also presents a viable method for the analysis and identification of related saponins (B1172615). uni-giessen.de

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for compounds that are volatile or can be derivatized to increase volatility. GC-MS offers excellent separation efficiency and is a gold standard for the identification of compounds in complex mixtures through library matching of mass spectra. gcms.cz Advanced triple quadrupole GC-MS/MS systems provide exceptional sensitivity and selectivity for targeted quantitative analysis, capable of reaching attogram-level detection limits through selected reaction monitoring (SRM). thermofisher.com This is particularly useful for trace-level detection in biological and environmental samples.

Table 1: Representative Chromatographic Conditions for Steroidal Saponin (B1150181) Analysis
ParameterHPLC-UV/MSGC-MS
Column Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) gcms.cz
Mobile Phase/Carrier Gas Gradient of Methanol and Water (often with 0.1% Formic Acid) nih.govHelium or Hydrogen (constant flow) gcms.cz
Detection UV (e.g., 280 nm), ESI-MS/MS nih.govElectron Ionization (EI), Mass Spectrometry (Scan or SIM/SRM) gcms.cz
Application Notes Ideal for analyzing heat-labile and non-volatile compounds directly from extracts. jfda-online.comRequires volatile compounds or derivatization; offers high-resolution separation. gcms.cz

Development of Advanced Sample Preparation and Extraction Methods from Diverse Sources

The effective isolation of this compound from its source is a critical prerequisite for accurate analysis. Sources can range from plant tissues, such as yams (Dioscorea species) jfda-online.com and Solanum lyratum nih.gov, to fermentation broths researchgate.net and biological fluids.

A common procedure for extraction from plant material involves initial extraction with a polar solvent like methanol. jfda-online.com This is often followed by a liquid-liquid partitioning step, for example, between n-butanol and water, to separate the saponin-rich fraction from more polar or non-polar impurities. jfda-online.com Further purification is typically achieved using Solid-Phase Extraction (SPE) with C18 cartridges. This step desalinates the sample and concentrates the analytes, which are then eluted with a solvent mixture like 80% methanol before HPLC analysis. jfda-online.com

For more complex matrices, advanced methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been developed. Originally designed for pesticide residue analysis, the QuEChERS methodology involves an extraction and partitioning step using acetonitrile (B52724) and a mixture of salts (e.g., MgSO₄, NaCl) to induce phase separation and remove water and other interferences. hpst.cz This approach is noted for its speed, cost-effectiveness, and suitability for a wide range of analytes and matrices, making it a potentially valuable tool for preparing samples containing this compound.

Table 2: Overview of Sample Preparation and Extraction Techniques
MethodPrincipleTypical ApplicationReference
Solvent Extraction Utilizes solvents like methanol to dissolve saponins from the solid plant matrix.Initial extraction from dried plant material (e.g., yam tubers). jfda-online.com
Liquid-Liquid Partitioning Separates compounds based on their differential solubilities in two immiscible liquids (e.g., n-butanol and water).Enrichment of the saponin fraction from the initial crude extract. jfda-online.com
Solid-Phase Extraction (SPE) Adsorption of the analyte onto a solid sorbent (e.g., C18) followed by selective elution for sample clean-up and concentration.Final purification step before chromatographic analysis. jfda-online.com
QuEChERS Acetonitrile extraction combined with a salting-out step for rapid sample clean-up.High-throughput analysis in complex matrices like food and biological samples. hpst.cz

Specialized Spectrophotometric and Electrochemical Detection Methods

While chromatographic methods are dominant, specialized spectrophotometric and electrochemical methods offer alternative or complementary approaches for detection and quantification.

A well-established spectrophotometric method for the determination of total steroidal sapogenins involves a colorimetric reaction with anisaldehyde and concentrated sulfuric acid in an ethyl acetate (B1210297) medium. sci-hub.se This reaction produces a chromophore with a distinct absorption maximum around 430 nm. The method is highly sensitive, capable of detecting microgram quantities of sapogenins, and shows good accuracy. sci-hub.se A key advantage is its applicability to the total sapogenin content, which can be measured directly from a saponin solution without interference from sugars or sterols. sci-hub.se

Electrochemical detection (ED), often coupled with HPLC, represents a highly sensitive detection technique for electroactive compounds. The method is based on measuring the current resulting from the oxidation or reduction of the analyte at an electrode surface. Modern systems utilize both conventional, polishable electrodes and disposable working electrodes, which offer convenience and consistent performance in high-throughput environments like quality control labs. thermofisher.com Although specific applications for this compound are not widely documented, its α,β-unsaturated ketone functionality suggests potential electroactivity, making HPLC-ED a promising avenue for future method development.

Applications in Quality Control and as Analytical Reference Standards

This compound serves as a critical analytical reference standard for various applications. Its availability in high purity allows for the accurate calibration of analytical instruments and the validation of quantitative methods.

In the context of herbal medicine and nutraceuticals, this compound is used for the quality control of raw materials and finished products. For instance, it is a known constituent of plants like Solanum lyratum, and establishing its content is vital for ensuring the consistency and potency of botanical preparations. nih.gov The need for standardized quality control measures for such plants underscores the importance of this compound as a chemical marker. nih.gov

Furthermore, it is an indispensable tool in chemical and biotechnological research. It acts as a standard for identifying and quantifying products in synthetic pathways or microbial transformation processes, such as the conversion of diosgenin by yeast strains. researchgate.netlookchem.com Its use as a reference standard is supported by its commercial availability from various chemical suppliers who provide certificates of analysis detailing purity and identity.

Theoretical and Computational Chemistry Approaches to 25r Spirost 4 En 3 One

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the electronic properties of (25R)-Spirost-4-en-3-one. Although specific studies focusing solely on this compound are not extensively detailed in available literature, the methodology is well-established through research on closely related steroidal structures, such as diosgenin (B1670711) derivatives. niscpr.res.inresearchgate.net

These calculations are typically used to optimize the molecular geometry and to compute various electronic and spectroscopic parameters. For instance, DFT methods with a B3LYP functional and a 6-31G(d,p) basis set have been successfully used to study the structure and reactivity of similar steroids. niscpr.res.inresearchgate.net Such studies provide data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available.

Furthermore, these quantum calculations are instrumental in determining global reactivity descriptors like HOMO-LUMO energy gaps, electrophilicity, and nucleophilicity. niscpr.res.inresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting the molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net Molecular Electrostatic Potential (MEP) surface analysis, another output of these calculations, helps in identifying the nucleophilic and electrophilic sites within the molecule, which is vital for understanding its interaction with other chemical species. researchgate.net

Computational ParameterTypical Method/Basis SetInformation YieldedReference
Geometry Optimization DFT / B3LYP / 6-31G(d,p)Optimized molecular structure, bond lengths, angles. niscpr.res.inresearchgate.net
Electronic Properties TD-DFTHOMO-LUMO energies, energy gap, electronic transitions. researchgate.net
Reactivity Descriptors DFTGlobal electrophilicity, nucleophilicity, chemical potential. niscpr.res.in
Spectroscopic Properties DFTCalculated IR, 1H NMR, and 13C NMR spectra for comparison with experimental data. niscpr.res.inresearchgate.net
Charge Distribution MEP AnalysisIdentification of electrophilic and nucleophilic sites for interaction prediction. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.govebsco.com For a complex and flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities. researchgate.netyoutube.com These simulations model the atomic motions of the molecule, governed by a force field, providing insights into its flexibility and how it might change its shape upon interacting with its environment. nih.gov

MD simulations have been specifically employed to investigate this compound (diosgenone) in the context of its interaction with biocatalysts. researchgate.net Such simulations can clarify how the molecule fits into an enzyme's active site and how its conformation adapts.

Solvation effects are also critical to understanding the behavior of this compound in a biological context. MD simulations explicitly model the interactions between the steroid and surrounding solvent molecules (typically water), providing a detailed picture of the solvation shell and its influence on the steroid's conformation and reactivity. This is crucial as solvent interactions can significantly stabilize or destabilize certain conformations.

Molecular Docking and Ligand-Target Interaction Modeling (Focus on Non-Human and Enzymatic Targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), which is often a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. For this compound and related steroids, molecular docking has been used to explore potential interactions with various enzymatic targets. mdpi-res.com

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. nih.gov This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Studies on similar compounds have targeted enzymes like 3C-like main proteinase (3CLpro) from viruses and human enzymes such as 5α-reductase. mdpi-res.comnih.gov The insights gained can guide the design of new derivatives with enhanced or more specific activities.

Potential Enzymatic Target ClassExample TargetDocking Software ExamplePurpose of ModelingReference
Viral Proteases SARS-CoV-2 Main Protease (Mpro)AutoDock VinaTo identify potential inhibitory activity by predicting binding affinity and pose within the active site. mdpi.com
Steroid Metabolism Enzymes 5α-reductaseNot SpecifiedTo explore interactions with enzymes involved in steroid biosynthesis and metabolism. mdpi-res.com
Signaling Pathway Proteins Keap1 Kelch-domainNot SpecifiedTo investigate the binding of derivatives to proteins involved in cellular signaling pathways, such as inflammation. nih.gov

In silico Prediction of Reactivity and Potential Biological Activities

In silico methods provide a rapid and cost-effective way to predict the chemical reactivity and potential biological activities of this compound. As mentioned, quantum chemical calculations can yield reactivity descriptors that quantify the molecule's propensity to act as an electrophile or nucleophile. niscpr.res.in These predictions are based on the molecule's intrinsic electronic structure. For example, a high global electrophilicity index suggests the molecule is a good electrophile. researchgate.net

Beyond chemical reactivity, various computational models can predict potential biological activities. These models are often built using machine learning algorithms trained on large datasets of compounds with known activities. By analyzing the structural features of this compound, these tools can predict its likelihood of interacting with specific biological targets or exhibiting certain pharmacological effects, such as anti-inflammatory or anticancer properties, which have been noted for the broader class of steroidal saponins (B1172615).

Force Field Development and Parameterization for Molecular Simulations

The accuracy of molecular simulations, particularly Molecular Dynamics, is heavily dependent on the quality of the force field used. nih.govarxiv.org A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. nih.gov For common molecules, well-established force fields like AMBER, CHARMM, or the Open Force Field (OpenFF) Sage exist. chemrxiv.org

However, for a specific molecule like this compound, existing general-purpose force fields may lack highly accurate or complete parameters for every part of its unique spirostanol (B12661974) structure. In such cases, specific parameterization is required. This process involves developing new parameters or refining existing ones to better reproduce experimental data or high-level quantum mechanical calculations for the molecule. nih.gov

The development pipeline typically involves:

Generating a set of conformations of the molecule.

Calculating their energies and forces using accurate quantum mechanics methods.

Fitting the force field parameters (e.g., for bond stretching, angle bending, and dihedral torsions) to reproduce the QM data. arxiv.org

This ensures that subsequent molecular simulations will more accurately represent the true physical behavior of this compound, leading to more reliable predictions of its dynamics and interactions. nih.gov

Research and Industrial Applications of 25r Spirost 4 En 3 One Non Human and Non Clinical Focus

Role as a Key Precursor in the Industrial Synthesis of Non-Therapeutic Steroids and Bioactive Compounds

(25R)-Spirost-4-en-3-one is a pivotal intermediate in the synthesis of a wide array of other steroids. Its structure, particularly the 4-en-3-one system in the A-ring, is a common feature in many bioactive steroids and allows for numerous chemical modifications. nih.govresearchgate.net

Historically, the transformation of steroidal sapogenins like diosgenin (B1670711) (from which diosgenone is made) was revolutionary for the production of steroid hormones. This foundational chemistry continues to be applied for creating various non-therapeutic steroid derivatives for research and industrial purposes. Microbial transformation of diosgenin is an increasingly important method for producing diosgenone and subsequent steroid synthons like 9α-hydroxyandrostenedione (9-OHAD). nih.gov

A significant application is in the synthesis of brassinosteroids, a class of plant hormones. eurekalert.orgfrontiersin.org The synthesis of these complex molecules often involves intermediates with the enone functionality present in this compound. nih.gov Brassinosteroids are crucial regulators of plant growth and development, and their synthetic analogues, derived from precursors like diosgenone, are investigated for agricultural applications. nih.gov

The following table outlines examples of compound classes and specific derivatives synthesized using this compound or its direct precursor, diosgenin, as a starting point.

Product ClassSpecific Derivative ExamplesSignificance/Application AreaReference
Brassinosteroid AnaloguesCastasterone, BrassinolidePlant growth regulators for agricultural research eurekalert.orgfrontiersin.org
Steroid Intermediates9α-hydroxyandrostenedione (9-OHAD), 9,16-dihydroxy-pregn-4-ene-3,20-dioneBuilding blocks for further synthesis of complex steroids nih.gov
Hydroxylated SteroidsEpoxides and hydroxylated diosgenone derivativesResearch into structure-activity relationships nih.govmdpi.com
Neuroactive Steroid AnaloguesVarious experimental neuroactive compoundsFundamental research into steroid structure and neurological function researchgate.net

Development of Biochemical Probes and Tool Compounds for Fundamental Research

In the realm of fundamental biochemical research, this compound and its derivatives serve as valuable "tool compounds." lookchem.com These are molecules used to probe biological systems and understand cellular pathways, rather than for therapeutic purposes. The rigid steroid core provides a reliable scaffold that can be systematically modified, allowing researchers to study how specific structural changes affect biological interactions. acs.org

For instance, the synthesis of various analogues of diosgenone has been undertaken to explore structure-activity relationships (SAR). nih.govresearchgate.net By creating a library of related compounds—modifying the A- and B-rings or the spiroketal system—researchers can identify which parts of the molecule are essential for a particular biological effect. nih.govresearchgate.net This approach was used to investigate the antiplasmodial activity of diosgenone derivatives in a non-clinical setting, revealing that the 4-en-3-one grouping in the A-ring appears indispensable for the observed activity. nih.govresearchgate.net Such studies are crucial for designing more specific and potent molecules for future research applications.

Computational studies, including 3D-quantitative structure-activity relationship (3D-QSAR) models, have been developed for diosgenone and its analogues. nih.govresearchgate.net These models provide detailed structural information about the factors, such as electrostatic and steric fields, that explain the variance in experimentally observed bioactivity, guiding the design of new research probes. researchgate.net

Potential in Agrochemical and Veterinary Research (e.g., as plant growth regulators, non-therapeutic animal studies)

The most significant application of this compound in agrochemical research is through its role as a precursor to brassinosteroids. eurekalert.org Brassinosteroids are a class of polyhydroxylated steroidal phytohormones that regulate a wide array of physiological processes in plants, including cell elongation, division, germination, and stress responses. nih.govyoutube.com

The biosynthetic pathway for brassinosteroids involves intermediates that share structural similarities with this compound, specifically the cholest-4-en-3-one framework. nih.govfrontiersin.org Synthetic analogues of brassinosteroids are developed and studied to enhance crop resilience and growth. eurekalert.orgnih.gov Research in this area focuses on creating compounds that can be applied to crops to improve yield and tolerance to environmental stresses. eurekalert.orgyoutube.com

In non-therapeutic veterinary and animal model research, derivatives of diosgenone have been used to study biological mechanisms. For example, in a study investigating potential antimalarial compounds, derivatives of diosgenone were administered orally to mice to observe the effect on parasitemia levels in a controlled, experimental model. nih.govresearchgate.net This type of research is fundamental to drug discovery and understanding disease pathology, not for treating animals in a clinical context.

Application AreaSpecific Role of this compoundResearch ObjectiveReference
Agrochemical ResearchPrecursor for synthesizing brassinosteroid analoguesInvestigate plant growth promotion and stress resistance eurekalert.orgnih.gov
Non-Therapeutic Animal StudiesScaffold for creating derivatives to study disease models (e.g., malaria)Understand structure-activity relationships and mechanisms of action nih.govresearchgate.net

Applications in Materials Science (e.g., Liquid Crystals, Polymers, Nanomaterials, if applicable to related steroidal structures)

While direct applications of this compound in materials science are not extensively documented, the broader class of steroidal compounds is of significant interest in this field. The rigid, planar, and often chiral nature of the steroid nucleus makes these molecules excellent building blocks for advanced materials. mdpi.commdpi.com

Liquid Crystals: Steroids, particularly cholesterol and its derivatives, were foundational to the discovery and development of liquid crystals. mdpi.comwikipedia.org The inherent chirality of many steroids can induce the formation of chiral nematic (or cholesteric) liquid crystal phases, which have unique optical properties, such as selective light reflection. mdpi.commdpi.com Steroidal compounds similar in structure to this compound have been tested as chiral dopants in nematic liquid crystal systems to create these cholesteric phases. mdpi.com These materials are researched for applications in sensors and responsive optical devices. mdpi.com

Polymers and Nanomaterials: Steroids can be incorporated into polymers to create materials with unique properties. mdpi.com Steroid-based liquid crystal polymers combine the properties of polymers with the ordered, responsive nature of liquid crystals. mdpi.com These materials can self-assemble into ordered nanostructures. mdpi.com The biocompatibility of steroid moieties like cholesterol has led to research into their use in biomedical materials, such as scaffolds that can help guide cell growth. mdpi.com Furthermore, corticosteroid dimers have been synthesized and fabricated into polymer-free implants for research into controlled drug delivery systems. nih.govresearchgate.net Hydrophobic steroids can also be incorporated into nanostructured lyotropic liquid crystalline systems for research into sustained-release formulations. nih.gov

Utilization in Cosmeceutical Research (Mechanistic Studies, not Product Efficacy or Human Trials)

In the context of cosmeceutical research, studies focus on the mechanistic interactions of steroidal saponins (B1172615) and sapogenins with skin components at a cellular and molecular level. Saponins, the glycoside precursors to sapogenins like this compound, are known for their surface-active properties. researchgate.netnih.gov

Mechanistic research investigates how these molecules interact with the skin's lipid barrier. In vitro studies using skin-mimetic models, such as lipid monolayers, are employed to understand these interactions. nih.gov For example, research has explored the high affinity of some saponins for membrane lipids, particularly cholesterol, which is a key component of the stratum corneum. nih.gov Some studies suggest that certain saponins have a smaller lipid-solubilizing potential compared to harsh synthetic surfactants, which may imply they are gentler on the skin's lipid matrix. nih.gov

Other research at the cellular level investigates how saponins might influence cellular processes. For example, some steroidal saponins have been found to have inhibitory effects on certain microbes, such as P. acnes, in in vitro studies. mdpi.com The mechanism is believed to involve the interaction and disruption of the microbial cell membrane. mdpi.com These fundamental studies help elucidate the biochemical activities of this class of compounds, providing a scientific basis for potential applications without making claims about product efficacy on humans.

Environmental Distribution, Fate, and Ecotoxicological Considerations of 25r Spirost 4 En 3 One

Microbial Degradation and Biotransformation Pathways in Environmental Systems

Microbial activity is a primary driver in the environmental degradation of steroidal compounds. researchgate.net While specific studies on (25R)-Spirost-4-en-3-one are limited, the broader knowledge of steroid biotransformation by microorganisms provides a framework for understanding its likely fate. Bacteria and fungi possess diverse enzymatic systems capable of modifying the complex structure of steroids, often leading to their breakdown. nih.govnih.gov

The initial steps in the microbial degradation of steroids are often functionalization reactions, such as hydroxylation, oxidation, and dehydrogenation, which increase their water solubility and prepare the molecule for ring cleavage. researchfloor.org For the steroid nucleus, two major aerobic degradation pathways have been characterized for other steroidal compounds: the 9,10-seco pathway and the 4,5-seco pathway. nih.gov Under anaerobic conditions, the 2,3-seco pathway is utilized by denitrifying bacteria to degrade steroid structures. nih.gov

The side-chain of spirostanol (B12661974) steroids can also be a target for microbial degradation, potentially through a β-oxidation-like process, analogous to fatty acid catabolism. nih.gov The biotransformation of spirostanol saponins (B1172615), which are structurally related to this compound, can involve the cleavage of glycosidic bonds by microbial enzymes, releasing the aglycone which can then undergo further degradation.

Interactive Data Table: Key Microbial Transformations of Steroids

Transformation Type Description Microbial Group
Hydroxylation Introduction of a hydroxyl (-OH) group Fungi, Bacteria
Dehydrogenation Removal of hydrogen, often forming a double bond Bacteria
Oxidation Conversion of hydroxyl groups to ketones or aldehydes Fungi, Bacteria
Side-chain cleavage Breakdown of the aliphatic side-chain Fungi, Bacteria
Ring cleavage Opening of the steroid's polycyclic ring structure Bacteria

Persistence, Mobility, and Bioavailability in Different Environmental Compartments

The persistence of this compound in the environment is determined by its resistance to degradation processes. Steroids, being generally hydrophobic, can persist in the environment. researchgate.net Their low water solubility suggests that in aquatic systems, they are likely to partition from the water column to sediment and suspended particulate matter.

The mobility of this compound in soil is expected to be limited. Its hydrophobicity would lead to strong adsorption to soil organic matter, reducing its potential for leaching into groundwater. However, it could be transported with eroded soil particles into surface waters. The bioavailability of this compound to soil and aquatic organisms is influenced by its partitioning behavior. While strong sorption to soil and sediment can decrease its immediate bioavailability, organisms that ingest sediment or live in close contact with it may still be exposed.

Interactive Data Table: Factors Influencing the Environmental Behavior of this compound

Environmental Compartment Key Influencing Factors Expected Behavior
Soil Organic matter content, microbial activity, soil pH High sorption, low mobility, degradation over time
Water Suspended solids, microbial populations, sunlight Partitioning to sediment, potential for microbial degradation
Sediment Organic carbon content, redox conditions Accumulation, potential for long-term persistence

Ecotoxicological Implications in Non-Mammalian Organisms and Aquatic Ecosystems

The potential for steroidal compounds to act as endocrine disruptors in wildlife is a significant ecotoxicological concern. nih.govresearchgate.net Steroid hormones and their synthetic analogues can interfere with the endocrine systems of aquatic organisms, particularly fish, at very low concentrations, leading to adverse reproductive and developmental effects. nih.govresearchgate.netmdpi.com

Given the endocrine-disrupting potential of many steroids, the release of this compound into aquatic environments could pose a risk to the reproductive health of fish and other wildlife. researchgate.netresearchgate.netmdpi.com

Interactive Data Table: Potential Ecotoxicological Effects of Spirostanol Steroids

Organism Group Potential Effects
Fish Endocrine disruption, reproductive impairment, embryotoxicity
Amphibians Potential for developmental and reproductive effects
Invertebrates Insecticidal and antifeedant effects
Microorganisms Inhibition of some microbial species, while serving as a substrate for others

Strategies for Sustainable Production and Waste Management to Minimize Environmental Impact

Minimizing the environmental impact of this compound requires a focus on sustainable production methods and responsible waste management.

Sustainable Production: Microbial biotransformation presents a greener alternative to traditional chemical synthesis of steroids. nih.gov These biotechnological processes often operate under milder conditions, reduce the use of hazardous reagents, and can be highly specific, leading to higher yields and less waste. The use of microorganisms or their enzymes for steroid production is a key strategy in green chemistry.

Waste Management: The environmental release of this compound from manufacturing processes and laboratory use should be minimized. Waste streams containing this compound should be treated to degrade the active molecule before discharge. Advanced oxidation processes and bioremediation are potential treatment technologies. Proper disposal of unused products is also critical to prevent their entry into the environment.

Emerging Research Directions and Future Perspectives in 25r Spirost 4 En 3 One Chemistry and Biology

Exploration of Undiscovered Biotransformation Pathways and Novel Enzyme Discovery

The chemical modification of steroidal molecules through biological systems, or biotransformation, offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. nih.gov The synthesis of steroidal active pharmaceutical ingredients (APIs) often relies on a combination of microbiological and chemical processes, where microbial cell factories transform natural sterols into key steroidal intermediates. nih.gov Research into the biotransformation of (25R)-Spirost-4-en-3-one and its precursors is focused on discovering novel enzymatic reactions and microbial pathways to generate new, potentially bioactive derivatives.

Microbial functionalization can introduce a variety of chemical modifications to the steroid scaffold, including hydroxylations, Baeyer-Villiger oxidations, and redox reactions. nih.gov These transformations are catalyzed by specific enzymes that can perform reactions with high regio- and stereoselectivity, often under mild conditions. For instance, studies on the precursor diosgenin (B1670711) have shown that microorganisms can introduce hydroxyl groups at various positions, creating polyhydroxylated steroids with altered biological properties. interesjournals.orginteresjournals.org The exploration of diverse microbial strains, such as fungi and bacteria, continues to be a promising strategy for discovering novel enzymes and pathways. interesjournals.orgrsc.org The development of one-step bioprocesses by engineering mycobacterial strains with new steroid-modifying enzymatic activities is a key goal to reduce the time and cost of production. nih.gov

Future research will likely involve screening unique microbial environments for novel biocatalysts and employing metabolic engineering and recombinant DNA technologies to create customized microbial cell factories for the targeted modification of this compound. nih.gov

Microbial Transformation TypePotential Modification on Steroid ScaffoldExample Microorganism(s)Reference
HydroxylationIntroduction of -OH groups at various positionsCoriolus versicolor, Mucor sp. interesjournals.orginteresjournals.orgrsc.org
Redox ReactionsOxidation of alcohols, reduction of carbonylsVarious bacteria and fungi nih.gov
C-C Bond DehydrogenationIntroduction of double bonds (e.g., Δ¹,²-dehydrogenation)Specific bacterial strains nih.gov
Side-Chain CleavageModification or removal of the spiroketal side chainEngineered mycobacterial strains nih.gov

Development of Advanced Flow Chemistry and Continuous Manufacturing Processes for Synthesis

The synthesis of complex molecules like this compound is increasingly benefiting from advancements in chemical engineering, particularly flow chemistry and continuous manufacturing (CM). flinders.edu.ausyrris.jp These technologies offer significant advantages over traditional batch processing, including improved safety, efficiency, process control, and scalability. patheon.compharmafocusamerica.commanufacturingdive.com

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, allows for precise control over parameters like temperature, pressure, and reaction time. flinders.edu.auresearchgate.net This enhanced control can lead to higher yields, better selectivity, and the ability to safely perform reactions that are difficult to manage in batch. flinders.edu.au For multi-step syntheses, individual flow reactors can be linked together, enabling the creation of complex molecules in a single, uninterrupted sequence, which significantly reduces manual handling and the need for intermediate purification steps. flinders.edu.ausyrris.jp

FeatureBatch ManufacturingContinuous Manufacturing / Flow ChemistryReference
Process Mode Materials are charged at the start and discharged at the end of a multi-step process.Materials are continuously fed and removed from an integrated system. patheon.compharmafocusamerica.com
Process Control Less precise control over reaction parameters; potential for hot spots.Precise control of temperature, pressure, and mixing; enhanced safety. flinders.edu.au
Efficiency Lengthy process with holds between steps for quality checks.Reduced production cycles and faster delivery to market. patheon.compharmafocusamerica.com
Scalability Scale-up can be challenging and unpredictable.More straightforward scale-up by running the process for longer durations. patheon.com
Quality Inter-batch variability can occur.Consistent product quality with real-time monitoring and control. pharmafocusamerica.com
Waste & Footprint Larger equipment and facility footprint; potential for more material waste.Reduced equipment size, less inventory storage, and minimized waste. pharmafocusamerica.commanufacturingdive.com

Deepening Mechanistic Understanding of Molecular Interactions via Biophysical Techniques

Understanding how this compound interacts with biological targets at a molecular level is crucial for elucidating its mechanism of action. A wide array of biophysical techniques are being employed to characterize these interactions, providing detailed information on binding affinity, thermodynamics, kinetics, and structural changes. biophysics.orgacs.org

Techniques like Isothermal Titration Calorimetry (ITC) directly measure the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy can reveal structural details of the compound-target complex in solution, identifying the specific atoms involved in the interaction. Other methods, such as fluorescence-based assays and circular dichroism, can monitor conformational changes in the target protein upon ligand binding. acs.org

For steroid compounds, which can interact with both intracellular receptors and cellular membranes, biophysical studies are essential. nih.govnih.gov Molecular dynamics simulations, a computational biophysical technique, can model the dynamic behavior of the steroid-receptor complex over time, revealing subtle changes in structure and energetics that drive biological function. nih.gov For example, such simulations have been used to understand how a few key mutations in an ancestral steroid receptor led to a dramatic shift in its ligand specificity. nih.gov These techniques are moving the field beyond simple binding assays to a more dynamic and detailed understanding of molecular recognition.

Biophysical TechniqueInformation ProvidedApplication to this compound ResearchReference
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Quantifying the thermodynamic forces driving the interaction with a target protein. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy High-resolution 3D structure of complexes, identification of binding sites, dynamics.Mapping the binding interface on a target protein and observing conformational changes. acs.org
X-ray Crystallography Atomic-level 3D structure of the compound bound to its target.Visualizing the precise orientation and interactions within the binding pocket. nih.gov
Surface Plasmon Resonance (SPR) Real-time binding kinetics (kon, koff) and affinity (Kd).Measuring the rates of association and dissociation with a target.
Molecular Dynamics (MD) Simulations Dynamic behavior of the steroid-receptor complex, energetic landscapes.Understanding how molecular flexibility and subtle structural changes influence binding and function. nih.gov
Affinity Ultrafiltration-LC/MS Screening and identifying ligands for specific target enzymes.Identifying potential protein targets from complex biological mixtures. nih.govresearchgate.net

Integration of Systems Biology and Omics Approaches for Holistic Biological Insights (Non-Human)

To comprehend the full biological impact of this compound, researchers are moving beyond single-target analyses to a more holistic, systems-level perspective. researchgate.net Systems biology integrates various "omics" data—including genomics, transcriptomics, proteomics, and metabolomics—to model and understand the complex network of interactions within a biological system. researchgate.net This approach is particularly valuable for studying natural products, which often interact with multiple pathways. researchgate.net

In non-human model systems (e.g., cell cultures, microorganisms, or plants), treatment with this compound can induce widespread changes. Transcriptomics (via RNA-seq) can reveal which genes are up- or down-regulated, pointing to the cellular pathways being affected. Proteomics can identify changes in protein expression and post-translational modifications, providing a functional snapshot of the cell's response. researchgate.net Metabolomics, the large-scale study of small molecules, can identify alterations in metabolic pathways, providing insights into the compound's effect on cellular biochemistry. nih.gov

By integrating these multi-omics datasets, researchers can construct comprehensive models of the compound's cellular effects, uncover novel mechanisms of action, identify unexpected off-target effects, and generate new hypotheses for further investigation. This approach provides a much richer and more predictive understanding than traditional reductionist methods. researchgate.net

Omics TechnologyBiological Information MeasuredApplication in this compound ResearchReference
Transcriptomics (e.g., RNA-Seq) Changes in gene expression (mRNA levels).Identifying signaling pathways and cellular processes modulated by the compound. researchgate.net
Proteomics (e.g., Mass Spectrometry) Changes in protein abundance and post-translational modifications.Revealing functional changes in cellular machinery and identifying direct or indirect protein targets. researchgate.net
Metabolomics (e.g., LC-MS, NMR) Changes in the levels of endogenous small molecule metabolites.Mapping the impact on metabolic networks and identifying biomarkers of effect. nih.gov
Lipidomics Global analysis of cellular lipids.Investigating effects on membrane composition and lipid-based signaling pathways.

Leveraging Artificial Intelligence and Machine Learning for De Novo Design and Activity Prediction

AI / ML ApplicationDescriptionRelevance to this compoundReference
QSAR Modeling Building predictive models that correlate a compound's chemical structure with its biological activity.Predicting the activity of novel derivatives before synthesis, guiding lead optimization. digitellinc.com
Target Prediction Using a compound's structure to predict its most likely biological targets.Identifying potential new mechanisms of action and applications for the compound. researchgate.net
De Novo Design Generative AI models that create novel chemical structures with desired properties.Designing new spirostane-based compounds with optimized activity, selectivity, or metabolic stability. digitellinc.comresearchgate.net
Omics Data Analysis Applying ML algorithms to interpret complex datasets from proteomics or metabolomics.Identifying complex signatures or biomarkers from systems biology data that predict a biological response. nih.gov

Q & A

Q. How can researchers ensure ethical compliance when studying this compound’s effects on animal models?

  • Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies, including sample size justification, randomization, and blinding. Obtain institutional animal care committee approval and document humane endpoints. Publish negative results to avoid publication bias .

Tables for Reference

Q. Table 1. Key Analytical Techniques for this compound Characterization

TechniqueApplicationCritical Parameters
NMRStereochemical assignmentSolvent, decoupling methods
X-rayAbsolute configurationCrystal quality, resolution
LC-MS/MSPurity assessment, fragmentationCollision energy, column type

Q. Table 2. Common Pitfalls in Bioactivity Studies

PitfallMitigation StrategyReference
Cell line contaminationSTR profiling, mycoplasma testing
Solvent toxicityDose-range finding, solvent controls

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.